molecular formula C7H7BrO3 B13271651 3-(2-Bromofuran-3-yl)propanoic acid

3-(2-Bromofuran-3-yl)propanoic acid

Cat. No.: B13271651
M. Wt: 219.03 g/mol
InChI Key: OKRBWHUVXSBGOC-UHFFFAOYSA-N
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Description

3-(2-Bromofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO3 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromofuran-3-yl)propanoic acid can be achieved through several methods. One common approach involves the bromination of furan derivatives followed by the introduction of a propanoic acid moiety. For example, the bromination of furan can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromofuran can then be reacted with a suitable propanoic acid derivative under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions followed by esterification or amidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Amino-furan derivatives, thio-furan derivatives.

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohols, aldehydes.

Scientific Research Applications

3-(2-Bromofuran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(2-Chlorofuran-3-yl)propanoic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    3-(2-Iodofuran-3-yl)propanoic acid:

Uniqueness

3-(2-Bromofuran-3-yl)propanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity.

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

3-(2-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H7BrO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

OKRBWHUVXSBGOC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCC(=O)O)Br

Origin of Product

United States

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